molecular formula C20H25N7O B10924780 N-(2,4-dimethylphenyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2,4-dimethylphenyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10924780
M. Wt: 379.5 g/mol
InChI Key: YPLKRHLKVXCGEZ-UHFFFAOYSA-N
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Description

N~6~-(2,4-Dimethylphenyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(2,4-Dimethylphenyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyrimidine structure, followed by the introduction of the dimethylphenyl and pyrazolyl groups through various substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~6~-(2,4-Dimethylphenyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N~6~-(2,4-Dimethylphenyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N6-(2,4-Dimethylphenyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N~6~-(2,4-Dimethylphenyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • N~6~-(2,4-Dimethylphenyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Uniqueness

The uniqueness of N6-(2,4-Dimethylphenyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N7O

Molecular Weight

379.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-7-(1,3-dimethylpyrazol-4-yl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H25N7O/c1-11-6-7-16(12(2)8-11)24-19(28)17-14(4)23-20-21-10-22-27(20)18(17)15-9-26(5)25-13(15)3/h6-10,14,17-18H,1-5H3,(H,24,28)(H,21,22,23)

InChI Key

YPLKRHLKVXCGEZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CN(N=C3C)C)C(=O)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

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